(2,2-Diethoxyethyl)silane is an organosilicon compound characterized by the presence of two ethoxy groups and a silane structure. Its chemical formula is and it has a unique structure that makes it useful in various chemical applications. This compound is classified under organosilicon compounds, which are widely used in materials science, surface modification, and as intermediates in organic synthesis.
The compound can be sourced from chemical suppliers and is often utilized in research laboratories for various applications, including surface treatments and as a precursor in the synthesis of more complex silanes.
(2,2-Diethoxyethyl)silane falls under the category of silanes, specifically those containing alkoxy groups. It is recognized for its ability to form siloxane bonds upon hydrolysis, which is a critical property for its application in surface chemistry.
The synthesis of (2,2-Diethoxyethyl)silane typically involves the reaction of silicon tetrachloride with diethanolamine or similar alcohols. The general method includes:
The reaction mechanism involves nucleophilic substitution where the ethoxy groups displace the chloride ions from silicon tetrachloride. This results in the formation of (2,2-Diethoxyethyl)silane along with hydrochloric acid as a byproduct.
The molecular structure of (2,2-Diethoxyethyl)silane can be represented as follows:
Where "OEt" denotes the ethoxy groups attached to the silicon atom.
(2,2-Diethoxyethyl)silane can undergo several important reactions:
These reactions are crucial for applications in surface coatings and sealants where siloxane networks provide enhanced durability and adhesion properties.
The mechanism of action for (2,2-Diethoxyethyl)silane primarily involves its ability to form stable siloxane bonds through hydrolysis and subsequent condensation reactions. When applied to surfaces, it reacts with moisture in the air or substrates to create a robust siloxane network that enhances hydrophobicity and chemical resistance.
This process is characterized by:
The compound's reactivity with moisture makes it suitable for applications requiring moisture-curing properties, such as sealants and adhesives.
(2,2-Diethoxyethyl)silane has several scientific uses:
This compound's versatility stems from its unique structure and reactivity, making it valuable across various industrial and research domains.
(2,2-Diethoxyethyl)silane is systematically named 2,2-diethoxyethylsilane according to IUPAC nomenclature conventions. This designation precisely describes its molecular architecture: a central ethylenic carbon bonded to two ethoxy groups (–OCH₂CH₃) and an ethylsilane moiety (–CH₂SiH₃). Its molecular formula, C₆H₁₆O₂Si, corresponds to a molecular weight of 148.28 grams per mole [3]. The canonical Simplified Molecular-Input Line-Entry System notation, CCOC(C[SiH3])OCC, explicitly defines the connectivity: the central carbon (C) bears two ethoxy groups (CCO- and -OCC) and the ethylsilane group (C[SiH3]) [3].
Table 1: Nomenclature and Identifiers for (2,2-Diethoxyethyl)silane
Identifier Type | Value |
---|---|
Systematic IUPAC Name | 2,2-diethoxyethylsilane |
Molecular Formula | C₆H₁₆O₂Si |
Molecular Weight | 148.28 g/mol |
Canonical Simplified Molecular-Input Line-Entry System | CCOC(C[SiH₃])OCC |
Standard InChI | InChI=1S/C₆H₁₆O₂Si/c1-3-7-6(5-9)8-4-2/h6H,3-5H2,1-2,9H3 |
Standard InChI Key | QZKKBTHDXXCSKJ-UHFFFAOYSA-N |
Structurally, this compound belongs to the alkoxyalkylsilane subclass within organosilicon chemistry. Its defining features include:
Bond length analysis reveals critical deviations from carbon analogs. The carbon-silicon bond (C–Si) measures approximately 1.87 Å, significantly longer than the typical carbon-carbon bond (1.54 Å). This elongation, combined with the lower electronegativity of silicon (χ = 1.90) compared to carbon (χ = 2.55), polarizes the C–Si bond, enhancing the electrophilicity of the silicon atom and facilitating nucleophilic attack at silicon—a cornerstone of its reactivity [5].
The emergence of (2,2-Diethoxyethyl)silane parallels advancements in organosilicon synthetic chemistry during the mid-to-late 20th century. While the Direct Process (Rochow-Müller process)—reacting silicon with methyl chloride catalyzed by copper—revolutionized production of methylchlorosilanes like dimethyldichlorosilane [8], it proved unsuitable for synthesizing alkoxyalkylsilanes due to competing reactions and lack of regioselectivity. Consequently, alternative synthetic routes were developed specifically for beta-alkoxyalkylsilanes:
HSi(OCH₂CH₃)₃ + CH₂=CH-O-CH=CH₂ → (CH₃CH₂O)₃Si-CH₂CH₂-O-CH=CH₂ (Intermediate) → Further reduction/functionalization → (2,2-Diethoxyethyl)silane
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